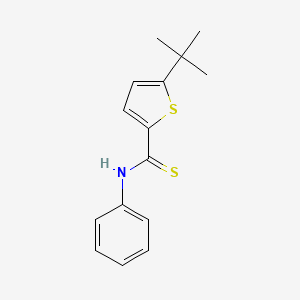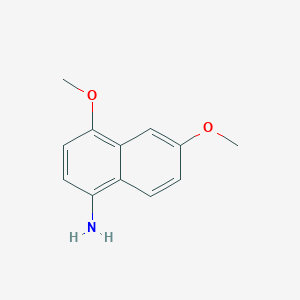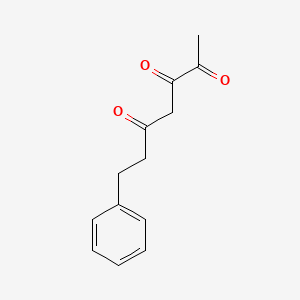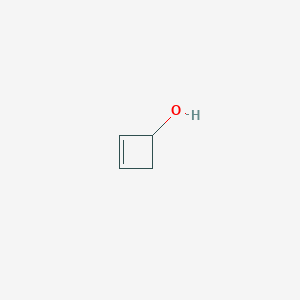
Cyclobut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobut-2-en-1-ol is an organic compound characterized by a four-membered cyclobutene ring with a hydroxyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 1,3-butadiene followed by hydroxylation. Another method includes the ring expansion of cyclopropyl derivatives using reagents like lithium diisopropylamide (LDA) and subsequent hydroxylation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutene derivatives followed by oxidation. This process is optimized for high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclobut-2-enone.
Reduction: The compound can be reduced to cyclobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Cyclobut-2-enone.
Reduction: Cyclobutanol.
Substitution: Cyclobut-2-en-1-yl chloride or bromide.
Applications De Recherche Scientifique
Cyclobut-2-en-1-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclobut-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclobutene ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Cyclobutanol: Similar structure but lacks the double bond.
Cyclobut-2-enone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Cyclobutene: Lacks the hydroxyl group.
Uniqueness: Cyclobut-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond within a four-membered ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
113747-67-4 |
|---|---|
Formule moléculaire |
C4H6O |
Poids moléculaire |
70.09 g/mol |
Nom IUPAC |
cyclobut-2-en-1-ol |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-2,4-5H,3H2 |
Clé InChI |
VFOIXRFJKNUPPD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


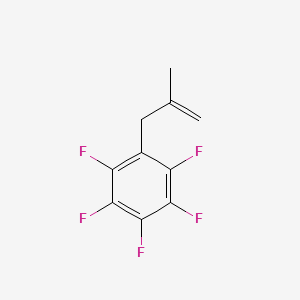
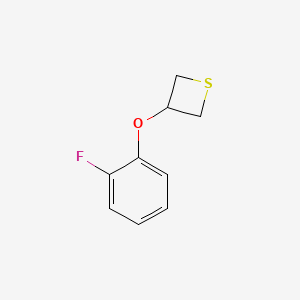

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)

